molecular formula C12H26O5S3 B4326579 BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE

BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE

Cat. No.: B4326579
M. Wt: 346.5 g/mol
InChI Key: VPGWYZLMCYWXDF-UHFFFAOYSA-N
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Description

1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane is an organic compound with the molecular formula C8H18OS. It is also known by other names such as butyl sulfoxide, di-n-butyl sulfoxide, and dibutyl sulfoxide . This compound is characterized by its sulfinyl and sulfonyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane typically involves the reaction of butane derivatives with sulfinyl and sulfonyl reagents under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions to maximize efficiency and minimize by-products. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane has various applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfinyl and sulfonyl groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Butyl sulfoxide
  • Di-n-butyl sulfoxide
  • Dibutyl sulfoxide
  • n-Butyl sulfoxide
  • Dibutyl sulphoxide

Uniqueness

1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane is unique due to its combination of sulfinyl and sulfonyl groups, which provide distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these functional groups are required .

Properties

IUPAC Name

1-[2-(2-butylsulfonylethylsulfinyl)ethylsulfonyl]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5S3/c1-3-5-9-19(14,15)11-7-18(13)8-12-20(16,17)10-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWYZLMCYWXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCS(=O)CCS(=O)(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE
Reactant of Route 2
BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE
Reactant of Route 3
BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE
Reactant of Route 4
BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE
Reactant of Route 5
Reactant of Route 5
BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE
Reactant of Route 6
BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE

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